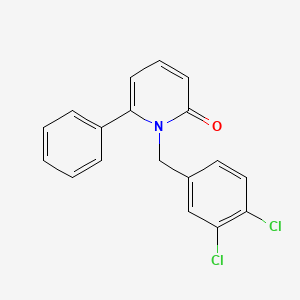

![molecular formula C20H14ClN3O3S B3036794 4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide CAS No. 400080-03-7](/img/structure/B3036794.png)

4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide

Overview

Description

4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide is a small-molecule organic compound with potential applications in various fields of research and industry. Its molecular formula is C20H14ClN3O3S and it has a molecular weight of 411.86146 .

Synthesis Analysis

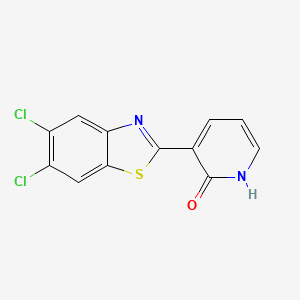

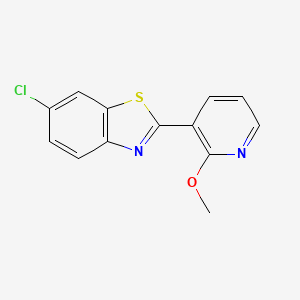

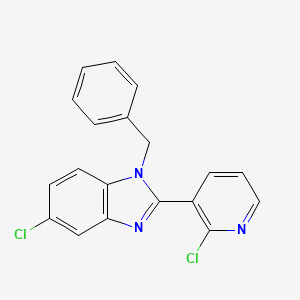

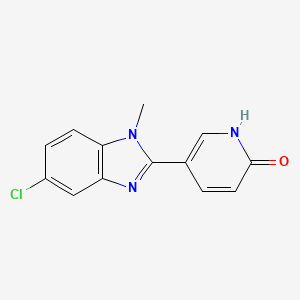

The synthesis of benzenesulfonamide derivatives, including 4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide, involves intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives . This process is part of a broader study on the design and synthesis of new benzenesulfonamide derivatives as potential anticancer and antimicrobial agents .Molecular Structure Analysis

The molecular structure of 4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide is characterized by its molecular formula C20H14ClN3O3S . Further details about its structure can be obtained through techniques like IR spectroscopy, which can reveal the presence of specific functional groups .Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline, a model compound, in a water/acetonitrile mixture has been studied. It was found that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide include its molecular formula C20H14ClN3O3S and molecular weight 411.86146 . More detailed properties like melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications

Anticancer Applications :

- The compound and its derivatives have been explored for their potential as anticancer agents. For instance, some derivatives have shown in vitro anticancer activity against various human cancer cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer at low micromolar GI50 levels (Sławiński et al., 2012).

- A study on novel 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives reported significant in vitro anticancer activity against a human liver cell line (HEPG2), showing higher activity than the reference drug doxorubicin (Ghorab et al., 2011).

Antimicrobial and Anti-HIV Activity :

- Certain benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety have been synthesized and screened for their antimicrobial and anti-HIV activity, showing promising results (Iqbal et al., 2006).

Synthesis and Characterization :

- Research has also focused on the synthesis and characterization of various derivatives of this compound. For example, Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide were synthesized and characterized using techniques like FTIR, NMR, and Mass spectrometry (Kausar et al., 2019).

Chemical Properties and Crystal Structure :

- The crystal structure of a related antitumor agent has been determined, providing insights into its geometry and intermolecular bonding, which is critical for understanding its potential applications (Liu, Ruble, & Arora, 1994).

Applications in Sensing Technology :

- A study on a molecule-based sensor capable of detecting multiple analytes, including moisture and warfare reagents, highlighted the utility of similar compounds in sensing applications (Kaushik et al., 2021).

Mechanism of Action

The mechanism of action of benzenesulfonamide derivatives, including 4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide, involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . Selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Future Directions

properties

IUPAC Name |

4-chloro-N-(4-quinoxalin-2-yloxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O3S/c21-14-5-11-17(12-6-14)28(25,26)24-15-7-9-16(10-8-15)27-20-13-22-18-3-1-2-4-19(18)23-20/h1-13,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFRUNFZQYAVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-methyl-1-phenylpyrazole-4-carbaldehyde](/img/structure/B3036711.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-methyl-3-pyridinyl 3-chloro-5-(trifluoromethyl)-2-pyridinyl ether](/img/structure/B3036713.png)

![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3036726.png)

![4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine](/img/structure/B3036727.png)

![2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide](/img/structure/B3036728.png)

![4-chloro-N-[(2,2-dimethylpropanoyl)oxy]benzenecarboxamide](/img/structure/B3036729.png)

![[5-[(Z)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone](/img/structure/B3036730.png)

![4-[(dimethylamino)methylene]-3-(4-pyridinyl)-5(4H)-isoxazolone](/img/structure/B3036732.png)